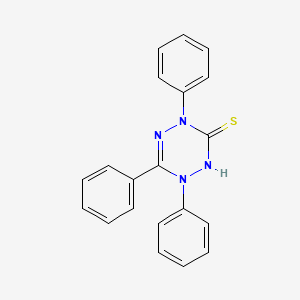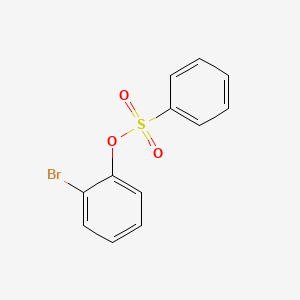
Methanamine, N-butylidene-, N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanamine, N-butylidene-, N-oxide is an organic compound with the molecular formula C5H11NO and a molecular weight of 101.1469 g/mol It is a derivative of methanamine, where the nitrogen atom is bonded to a butylidene group and an oxygen atom, forming an N-oxide structure
準備方法
Synthetic Routes and Reaction Conditions
Methanamine, N-butylidene-, N-oxide can be synthesized through the oxidation of methanamine derivatives. One common method involves the reaction of methanamine with butylidene chloride in the presence of a base, followed by oxidation with hydrogen peroxide . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalyst: Base such as sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methanamine, N-butylidene-, N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The butylidene group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Formation of higher N-oxide derivatives
Reduction: Conversion to methanamine derivatives
Substitution: Formation of substituted methanamine derivatives
科学的研究の応用
Methanamine, N-butylidene-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of N-oxide derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Methanamine, N-butylidene-, N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen atoms to other molecules. This property makes it useful in various chemical transformations and potential biological applications. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular components through oxidative mechanisms .
類似化合物との比較
Methanamine, N-butylidene-, N-oxide can be compared with other similar compounds such as:
Methanamine, N-(phenylmethylene)-, N-oxide: Similar structure but with a phenylmethylene group instead of butylidene.
Methanamine, N-methylidene-, N-oxide: Contains a methylidene group instead of butylidene.
Methanamine, N-ethylidene-, N-oxide: Contains an ethylidene group instead of butylidene.
Uniqueness
This compound is unique due to its specific N-oxide structure and the presence of the butylidene group, which imparts distinct chemical properties and reactivity compared to other N-oxide derivatives .
特性
CAS番号 |
44603-43-2 |
|---|---|
分子式 |
C5H11NO |
分子量 |
101.15 g/mol |
IUPAC名 |
N-methylbutan-1-imine oxide |
InChI |
InChI=1S/C5H11NO/c1-3-4-5-6(2)7/h5H,3-4H2,1-2H3/b6-5+ |
InChIキー |
YWCNDGABFKKCGI-AATRIKPKSA-N |
異性体SMILES |
CCC/C=[N+](\C)/[O-] |
正規SMILES |
CCCC=[N+](C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)


![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)

![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)



![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)

